molecular formula C8H11NO3S B1330959 2-Amino-4-(ethylsulfonyl)phenol CAS No. 43115-40-8

2-Amino-4-(ethylsulfonyl)phenol

Cat. No. B1330959
CAS RN: 43115-40-8
M. Wt: 201.25 g/mol
InChI Key: UPJVUFCLBYQKFH-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfonyl)phenol, also known by its CAS Number 43115-40-8, is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(ethylsulfonyl)phenol consists of an aromatic phenol ring substituted with an amino group (NH2) and an ethylsulfonyl group (SO2C2H5) . The InChI string of the compound is InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.25 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 436.4±45.0 °C at 760 mmHg, and a flash point of 217.7±28.7 °C . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 freely rotating bonds . Its topological polar surface area is 88.8 Ų .

Scientific Research Applications

Application 1: Use in Chemical Synthesis

  • Summary of Application : 2-Amino-4-(ethylsulfonyl)phenol is a chemical compound used in various chemical synthesis processes . It is often used as a reagent or building block in the synthesis of more complex molecules .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process being carried out. Typically, this compound would be combined with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired product .
  • Results or Outcomes : The outcomes of these synthesis processes are highly dependent on the specific reactions being carried out. In general, the use of 2-Amino-4-(ethylsulfonyl)phenol in these processes can enable the production of a wide range of chemical products .

Application 2: Electrolysis of a Bisazo Reactive Dye

  • Summary of Application : A study found that 2-Amino-4-(ethylsulfonyl)phenol can be formed by the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5) .
  • Methods of Application : The electrolysis was performed in an undivided cell equipped with Ni electrodes in alkaline medium . The dye RB5 served as a reagent in the synthesis of new products .
  • Results or Outcomes : Five sulfonyl aromatic alcohols, including 2-Amino-4-(ethylsulfonyl)phenol, were identified as products formed by the electrolysis of RB5 . This demonstrates the potential of electrolysis as a method for both the decomposition of environmental pollutants and the production of new chemical compounds .

Safety And Hazards

Safety data for 2-Amino-4-(ethylsulfonyl)phenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2-amino-4-ethylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJVUFCLBYQKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195706
Record name 2-Amino-4-(ethylsulphonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(ethylsulfonyl)phenol

CAS RN

43115-40-8
Record name 2-Amino-4-(ethylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43115-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(ethylsulphonyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043115408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(ethylsulphonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-(ethylsulphonyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
24
Citations
VL Gein, NA Rassudikhina, EV Voronina - Pharmaceutical Chemistry …, 2006 - Springer
Interaction of methyl esters of acylpyruvic acids with 2-amino-4-(ethylsulfonyl)phenol in a 1: 1 molar ratio yields 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones. The structures …
Number of citations: 4 link.springer.com
VL Gein, NA Rassudikhina, NV Shepelina… - Pharmaceutical …, 2008 - Springer
… We have previously studied the reaction of methyl esters of acylpyruvic acids with 2-amino-4-ethylsulfonylphenol and shown that 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-…
Number of citations: 13 link.springer.com
M Murár, G Addová, A Boháč - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
Background: 5-(Ethylsulfonyl)-2-methoxyaniline (5) is part of the structure in 131 compounds possessing different biological activities. In most cases, they have antitumor properties (112 …
Number of citations: 17 www.beilstein-journals.org
TR Lee, J Niu, DS Lawrence - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received January 24, 1994· abstract: We have found that the cAMP-dependent protein kinase catalyzes the phosphorylation of a wide varietyof peptide-based …
Number of citations: 28 pubs.acs.org
KJ Akerman, OQ Munro - Acta Crystallographica Section C: Crystal …, 2013 - scripts.iucr.org
The Schiff base enaminones (3Z)-4-(5-ethylsulfonyl-2-hydroxyanilino)pent-3-en-2-one, C13H17NO4S, (I), and (3Z)-4-(5-tert-butyl-2-hydroxyanilino)pent-3-en-2-one, C15H21NO2, (II), …
Number of citations: 4 scripts.iucr.org
M Chatzopoulou, TDW Claridge… - Journal of Medicinal …, 2019 - ACS Publications
5-(Ethylsulfonyl)-2-(naphthalen-2-yl)benzo[d]oxazole (ezutromid, 1) is a first-in-class utrophin modulator that has been evaluated in a phase 2 clinical study for the treatment of …
Number of citations: 11 pubs.acs.org
S Kim, SY Park - Macromolecules, 2001 - ACS Publications
For the multifunctional liquid crystalline medium with high chromophore content, a thermotropic polymethacrylate (PBBS) bearing monolithic photoactive mesogen was designed and …
Number of citations: 8 pubs.acs.org
Z Brzozowski, J Sławiński, A Kędzia… - Journal of …, 2009 - Wiley Online Library
Two series of 4H‐pyrido[4,3‐e]‐1,2,4‐thiadiazine derivatives 3, 4, 5 and 7, 8, 9, 10, 11, 12 were synthesized by the reactions of 3‐methylthiopyrido[4,3‐e]‐1,4,2‐dithiazine 1,1‐dioxide 1 …
Number of citations: 8 onlinelibrary.wiley.com
DR Chancellor, KE Davies, O De Moor… - Journal of medicinal …, 2011 - ACS Publications
A series of novel 2-arylbenzoxazoles that upregulate the production of utrophin in murine H2K cells, as assessed using a luciferase reporter linked assay, have been identified. This …
Number of citations: 74 pubs.acs.org
BE Mattioni, GW Kauffman, PC Jurs… - Journal of chemical …, 2003 - ACS Publications
Binary quantitative structure−activity relationship (QSAR) models are developed to classify a data set of 334 aromatic and secondary amine compounds as genotoxic or nongenotoxic …
Number of citations: 71 pubs.acs.org

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